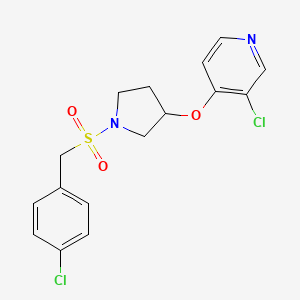

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

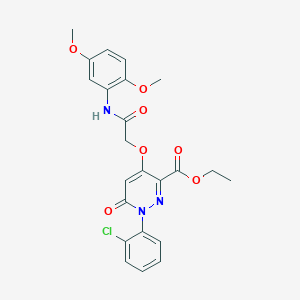

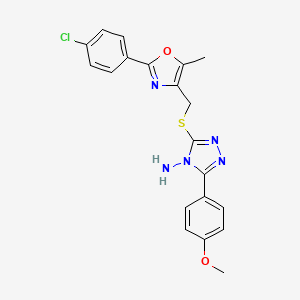

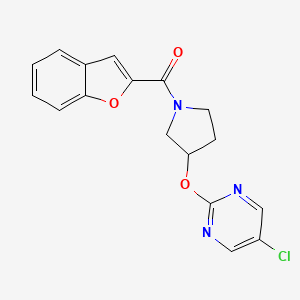

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Suzuki–Miyaura Coupling Reagents

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can serve as a boron reagent in SM coupling reactions . Its properties include mild reaction conditions, functional group tolerance, and environmental compatibility.

Anti-Tubercular Agents

In recent research, novel derivatives containing the pyridine moiety of 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine were evaluated for anti-tubercular activity. These compounds could potentially contribute to the development of more effective treatments against tuberculosis .

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring system is versatile and appears in various natural products and alkaloids. These compounds exhibit diverse biological activities. For example, nicotine (an antioxidant), scalusamides A (antimicrobial), and aegyptolidine A (anticancer) contain the pyrrolidine moiety3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine could be explored further in drug discovery due to its pyrrolidine component .

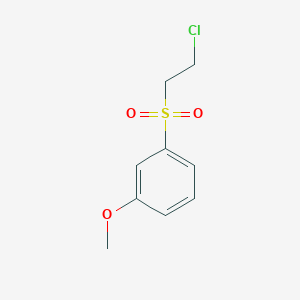

Benzylic Position Reactivity

The benzylic position in 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is interesting. Benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern. Understanding these reactions can guide synthetic strategies and functionalization of the benzylic position .

properties

IUPAC Name |

3-chloro-4-[1-[(4-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S/c17-13-3-1-12(2-4-13)11-24(21,22)20-8-6-14(10-20)23-16-5-7-19-9-15(16)18/h1-5,7,9,14H,6,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMCCFHTMFAWJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)

![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)

![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)